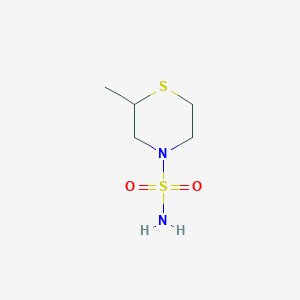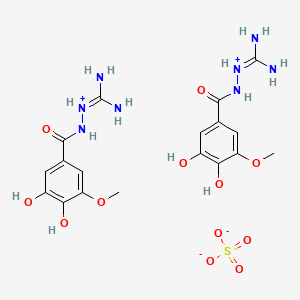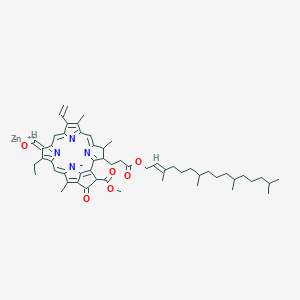
Zinc pheophytin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc pheophytin B is a derivative of pheophytin, which is a chlorophyll molecule lacking a central magnesium ion This compound plays a significant role in photosynthesis, acting as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of zinc pheophytin B typically involves the pheophytinization of chlorophyll, followed by the incorporation of zinc ions. The process begins with the extraction of chlorophyll from plant leaves, which is then treated with a weak acid to remove the magnesium ion, resulting in pheophytin. The pheophytin is then incubated with zinc chloride (ZnCl₂) to replace the magnesium ion with a zinc ion. This process can be enhanced by repeating the metallization step to improve the yield .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of excised plant leaves, such as those from winter wheat (Triticum aestivum L.), which are treated with EDTA-Na to remove phenolic compounds and magnesium ions at a pH of 3.5-4.0. The leaves are then incubated with zinc chloride, dried, and stored in the dark. The zinc derivatives are extracted by double treatment with ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc pheophytin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in photosynthesis and other applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of specific functional groups in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Zinc pheophytin B has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a model compound to study electron transfer processes and reaction mechanisms.
Biology: Plays a crucial role in photosynthesis research, helping scientists understand the electron transfer pathway in Photosystem II.
Industry: Used as a food dye and in the preservation of green color in foodstuffs.
Wirkmechanismus
The mechanism of action of zinc pheophytin B involves its role as an electron carrier in the electron transfer pathway of Photosystem II. In this process, light drives electrons from the reaction center through this compound, which then passes the electrons to a quinone. This electron transfer is essential for the conversion of sunlight into chemical energy during photosynthesis .
Vergleich Mit ähnlichen Verbindungen
Zinc pheophytin B can be compared with other similar compounds, such as:
Pheophytin A: Another derivative of chlorophyll lacking a central magnesium ion, but without the incorporation of zinc.
Pheophorbide A: A chlorophyll derivative that has shown antiviral activity similar to this compound.
Zinc Chlorophyll: A zinc derivative of chlorophyll that also exhibits antioxidant and antiviral activities.
Eigenschaften
CAS-Nummer |
22088-19-3 |
|---|---|
Molekularformel |
C55H70N4O6Zn |
Molekulargewicht |
948.5 g/mol |
IUPAC-Name |
zinc;(E)-[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
InChI |
InChI=1S/C55H72N4O6.Zn/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+; |
InChI-Schlüssel |
NGCIBSGGGZNKCK-HXAPHQIMSA-L |
Isomerische SMILES |
CCC\1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
Kanonische SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


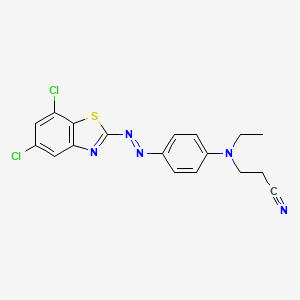
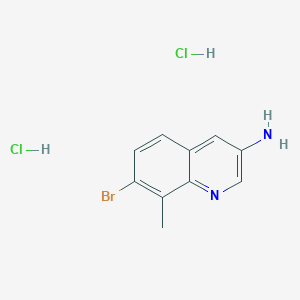

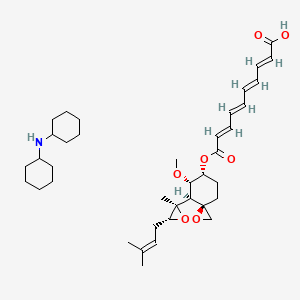
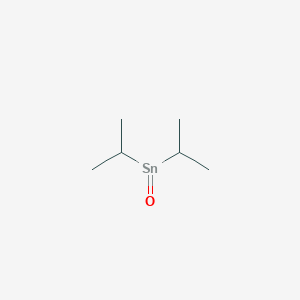
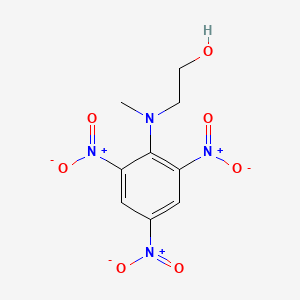

![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
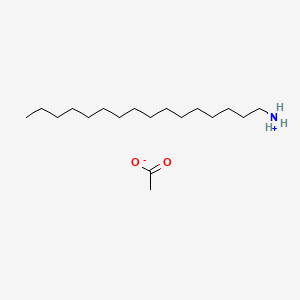

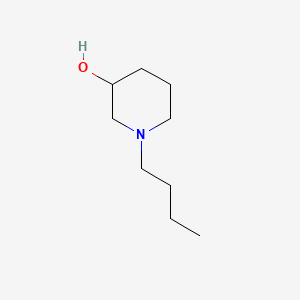
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
